![molecular formula C14H21NO4 B13591156 3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13591156.png)
3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[311]heptane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through several methods. One notable approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method avoids the need for an external oxidant and employs an organic photocatalyst instead of an expensive metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via the Sherwood−Minisci reaction . This approach provides a scalable and efficient route for the production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its properties.
Substitution: Substitution reactions, particularly at the bridgehead positions, are common and can be achieved using various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic photocatalysts, redox-active esters, and mild oxidizing or reducing agents . The conditions for these reactions are typically mild, avoiding the need for harsh chemicals or extreme temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: It can be used in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to mimic the behavior of certain natural molecules, potentially binding to specific receptors or enzymes and modulating their activity . This bioisosterism is a valuable strategy in drug discovery for improving the performance of drug candidates .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclo[3.1.1]heptane derivatives and aza-bicyclo[3.1.1]heptanes . These compounds share structural similarities but may differ in their functional groups and specific applications.
Uniqueness
3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. Its ability to serve as a bioisostere for meta-substituted arenes and pyridines sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C14H21NO4 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
5-propan-2-yl-3-prop-2-enoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C14H21NO4/c1-4-5-19-12(18)15-8-13(10(2)3)6-14(7-13,9-15)11(16)17/h4,10H,1,5-9H2,2-3H3,(H,16,17) |
Clave InChI |
LWKIOIYSMBVACP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C12CC(C1)(CN(C2)C(=O)OCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine](/img/structure/B13591082.png)
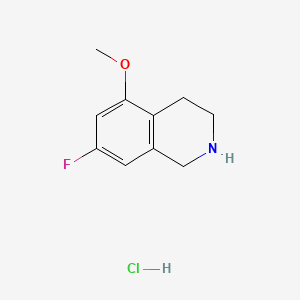

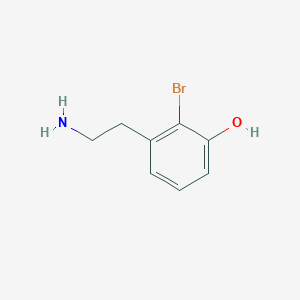
![6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13591111.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B13591114.png)

![1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine](/img/structure/B13591123.png)
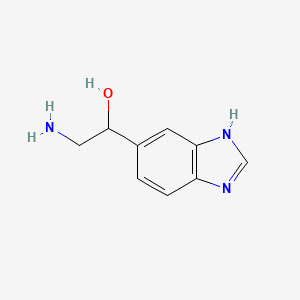
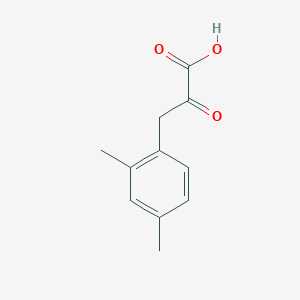
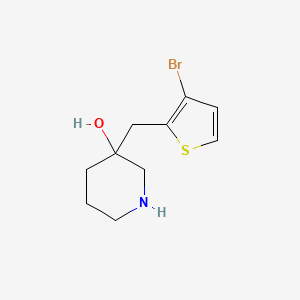
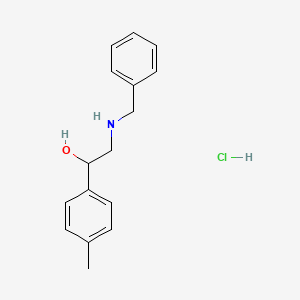
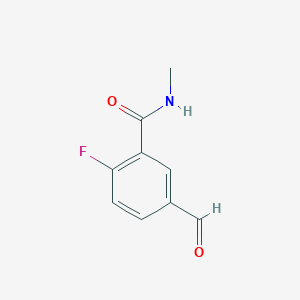
![[(3-Hydrazinylphenyl)methyl]dimethylamine](/img/structure/B13591142.png)
